Haloperidol decanoate

Descripción general

Descripción

El decanoato de haloperidol es un éster de acción prolongada del haloperidol, un medicamento antipsicótico típico que se utiliza principalmente en el tratamiento de la esquizofrenia y otros trastornos psicóticos . Se administra mediante inyección intramuscular y está diseñado para proporcionar una liberación sostenida del fármaco activo durante un período de semanas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El decanoato de haloperidol se sintetiza mediante la esterificación del haloperidol con ácido decanoico. La reacción normalmente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster.

Métodos de producción industrial

En entornos industriales, el decanoato de haloperidol se produce haciendo reaccionar el haloperidol con ácido decanoico en presencia de un catalizador y un disolvente adecuados. La mezcla de reacción se purifica luego mediante cristalización o cromatografía para obtener el producto final . El compuesto se formula en aceite de sésamo para inyección intramuscular, lo que garantiza una liberación lenta y sostenida del fármaco .

Análisis De Reacciones Químicas

Tipos de reacciones

El decanoato de haloperidol se somete principalmente a reacciones de hidrólisis y metabolismo en el cuerpo. El enlace éster es hidrolizado por esterasas para liberar el fármaco activo, haloperidol .

Reactivos y condiciones comunes

Hidrólisis: Las esterasas en el cuerpo catalizan la hidrólisis del decanoato de haloperidol a haloperidol y ácido decanoico.

Metabolismo: El haloperidol se somete a un metabolismo hepático principalmente a través de la glucuronidación y la reducción.

Productos principales formados

Hidrólisis: Haloperidol y ácido decanoico.

Metabolismo: Varios metabolitos que incluyen haloperidol reducido y haloperidol glucurónido.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action : Haloperidol decanoate acts primarily as a dopamine D2 receptor antagonist. It also exhibits some affinity for alpha-1 adrenergic receptors and has minimal activity at muscarinic cholinergic and histaminergic (H1) receptors. The exact mechanism through which it exerts its antipsychotic effects remains unclear, but it is believed to involve modulation of dopaminergic pathways in the brain .

Pharmacokinetics : After intramuscular injection, this compound undergoes gradual hydrolysis to release haloperidol, with peak plasma concentrations typically reached between three to nine days post-injection. The elimination half-life is approximately 21 days, allowing for steady-state concentrations to be achieved after several doses .

Clinical Applications

This compound is primarily indicated for:

- Schizophrenia : It is utilized for patients requiring long-term antipsychotic therapy, particularly those who are non-compliant with oral medications.

- Tourette Syndrome : It can be prescribed for managing symptoms in pediatric and adult populations.

- Behavioral Disorders : It is sometimes used off-label for severe behavioral disorders in children and hyperactivity .

Case Study 1: Pancytopenia Induced by this compound

A notable case involved an 85-year-old female patient with a history of schizophrenia who developed pancytopenia while receiving monthly injections of this compound. Despite stable treatment over several years, her blood counts declined significantly after transitioning to outpatient care. The treatment was suspended upon discovery of her condition, highlighting the need for careful monitoring of blood parameters in patients receiving this medication .

Case Study 2: Efficacy in Long-term Management

A study assessing the long-term efficacy of this compound reported that a 200 mg/month dosage was associated with the lowest rate of symptomatic exacerbation (15%) among patients with schizophrenia. This underscores the importance of dosage optimization in maintaining therapeutic effectiveness while minimizing potential side effects .

Mecanismo De Acción

El decanoato de haloperidol ejerce sus efectos antipsicóticos principalmente a través del antagonismo de los receptores de dopamina D2 en el cerebro . Al bloquear estos receptores, reduce los efectos de la dopamina, que se cree que está hiperactiva en condiciones como la esquizofrenia . Esta acción ayuda a aliviar síntomas como las alucinaciones, los delirios y la agitación .

Comparación Con Compuestos Similares

Compuestos similares

- Decanoato de flufenazina

- Decanoato de zuclopentixol

- Decanoato de flupentixol

- Lauroxil de aripiprazol

- Palmitato de paliperidona

Singularidad

El decanoato de haloperidol es único por su alta potencia y larga duración de acción en comparación con otros antipsicóticos típicos . Es particularmente efectivo en el manejo de los síntomas positivos de la esquizofrenia, como las alucinaciones y los delirios, con una incidencia relativamente menor de sedación y aumento de peso en comparación con otros antipsicóticos .

Actividad Biológica

Haloperidol decanoate is a long-acting injectable formulation of haloperidol, a first-generation antipsychotic. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. It is characterized by its pharmacokinetics, mechanism of action, therapeutic effects, and potential side effects, which are critical for understanding its biological activity.

This compound exerts its effects primarily by blocking dopamine D2 receptors in the brain. This antagonism is crucial for its antipsychotic properties, as it reduces dopaminergic overactivity associated with psychosis. The effectiveness of haloperidol is maximized when approximately 65-72% of D2 receptors are occupied . Additionally, this compound also interacts with other neurotransmitter systems, including noradrenergic, cholinergic, and histaminergic pathways, contributing to its overall pharmacological profile .

Pharmacokinetics

This compound is administered intramuscularly and is designed for slow release into the bloodstream. Key pharmacokinetic parameters include:

- Absorption : Peak plasma concentrations occur approximately 6 days after injection due to its depot formulation.

- Bioavailability : The oral form has a bioavailability of 60-70%, while the depot form provides sustained plasma levels over weeks .

- Half-life : The half-life of this compound is estimated to be around 3 weeks, allowing for extended therapeutic effects with less frequent dosing .

The pharmacokinetics of this compound have been studied extensively in chronic psychotic patients. Initial doses are often calculated based on the patient's previous oral intake, with adjustments made based on plasma levels measured over time .

Clinical Efficacy

This compound has been shown to be effective in managing symptoms of schizophrenia. In clinical trials comparing this compound to placebo:

- Improvement in Symptoms : Patients receiving this compound exhibited significantly fewer relapses and better overall mental state compared to those on placebo (OR 0.09 CI 0.03‐0.21) .

- Comparison with Oral Formulation : A study indicated no significant differences in global impression or side effects when comparing this compound with oral haloperidol .

Table 1: Clinical Study Outcomes

| Study Type | Comparator | Outcome Measure | Result |

|---|---|---|---|

| This compound vs Placebo | Placebo | Relapse Rates | OR 0.09 CI 0.03‐0.21 |

| This compound vs Oral | Oral Haloperidol | Global Impression | No significant difference |

| Depot Neuroleptics Comparison | Other Depot Neuroleptics | Mental State & Side Effects | No significant differences reported |

Side Effects and Safety Profile

While effective, this compound is associated with several side effects, primarily extrapyramidal symptoms (EPS) due to its strong D2 receptor antagonism. Other notable side effects include:

- Antiemetic Effects : It has antiemetic properties but can also provoke nausea and vomiting in some patients.

- Hypothermic Effects : Some patients may experience a drop in body temperature.

- Potential Neurotoxicity : Long-term use has been linked to neurotoxicity and brain atrophy in animal studies, raising concerns about chronic administration .

Case Studies and Research Findings

Research has highlighted various aspects of this compound's biological activity:

- Neurotoxicity Studies : Evidence suggests that long-term exposure can lead to neuronal damage and cognitive decline, although this may not be uniformly observed across all patient populations .

- Pharmacodynamic Studies : Investigations into the pharmacodynamic properties have shown that this compound's effects are consistent with those observed in other depot formulations but may vary based on individual patient metabolism and receptor occupancy levels .

Propiedades

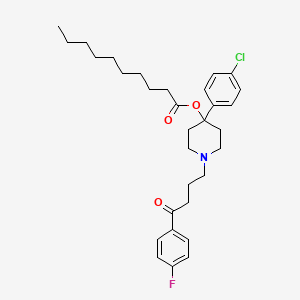

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXTARXLVFHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224951 | |

| Record name | Haloperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74050-97-8 | |

| Record name | Haloperidol decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol decanoate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC20PJ4101 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Haloperidol decanoate?

A: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. It is hydrolyzed to its active form, haloperidol, which exerts its antipsychotic effects primarily by blocking dopamine D2 receptors in the brain. [, , , ]

Q2: How does dopamine D2 receptor blockade lead to the therapeutic effects seen in schizophrenia?

A: While the exact mechanisms are still being investigated, it is believed that excessive dopamine activity in certain brain regions contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, haloperidol helps to reduce this excessive dopaminergic activity. [, , , ]

Q3: Does this compound have any other effects on the dopaminergic system?

A: Research in rats suggests that long-term treatment with this compound can lead to tolerance to the acute effects of haloperidol on dopamine turnover in the striatum, limbic area, and frontal cortex. []

Q4: What is the pharmacokinetic profile of this compound?

A: After intramuscular injection, this compound is slowly released from the injection site, providing a sustained release of haloperidol over several weeks. This sustained release is achieved through the gradual hydrolysis of the decanoate ester, yielding the active haloperidol. [, , , , ]

Q5: How does the route of administration affect the pharmacokinetics of this compound?

A: this compound is designed for intramuscular administration only. Oral ingestion of this compound is not recommended and its bioavailability via this route is unknown. []

Q6: Does the duration of treatment with this compound affect its pharmacokinetic profile?

A: Research in schizophrenic patients suggests that steady-state plasma levels of haloperidol are typically reached within three months of initiating treatment with this compound injections administered every four weeks. []

Q7: What is the clinical significance of the relationship between haloperidol plasma concentration and D2 receptor occupancy?

A: Monitoring haloperidol plasma concentrations could potentially serve as a surrogate marker for D2 receptor occupancy, aiding clinicians in optimizing low-dose treatment regimens with this compound. []

Q8: How does long-term treatment with this compound compare to oral haloperidol in terms of efficacy?

A: Clinical trials indicate that this compound, when administered in monthly injections at a dosage equivalent to 9.4 to 15 times the daily oral dose, is at least as effective as oral haloperidol in controlling the symptoms of schizophrenia. []

Q9: What is the evidence for the effectiveness of this compound in schizophrenia?

A: Numerous clinical trials, including placebo-controlled studies and comparisons with other antipsychotics, have demonstrated the efficacy of this compound in reducing symptoms and preventing relapse in schizophrenia. [, , , , , , , , , ]

Q10: What are the advantages of using this compound over oral antipsychotics?

A: A key advantage of this compound is its long-acting formulation, allowing for monthly injections instead of daily oral administration. This is particularly beneficial for patients who struggle with medication adherence, a common challenge in schizophrenia management. [, , , , ]

Q11: Are there any differences in efficacy between this compound and other long-acting injectable antipsychotics?

A: Studies comparing this compound to other depot antipsychotics, such as fluphenazine decanoate, have generally not found significant differences in clinical outcomes, suggesting that the choice of depot medication could be tailored to individual patient needs and preferences. [, , , , , ]

Q12: What is the role of this compound in the long-term management of schizophrenia?

A: Due to its effectiveness in preventing relapse and the improved adherence associated with long-acting injections, this compound plays a crucial role in the long-term maintenance therapy of schizophrenia, contributing to reduced hospitalization rates and improved quality of life for patients. [, , , , ]

Q13: What are the potential side effects associated with this compound?

A: As with all antipsychotic medications, this compound can cause side effects, with extrapyramidal symptoms (EPS) being among the most common. These can include tremors, muscle stiffness, and restlessness. [, , , , , ]

Q14: How does the incidence of extrapyramidal symptoms with this compound compare to other antipsychotics?

A: Clinical trials have shown that the incidence of extrapyramidal symptoms with this compound is generally similar to that observed with other typical antipsychotics, and may be lower than with some first-generation depot antipsychotics. [, , , , ]

Q15: Are there any strategies to minimize the risk of extrapyramidal symptoms with this compound?

A: Using the lowest effective dose, gradual dose titration, and co-administration of anticholinergic medications can help manage extrapyramidal symptoms. Switching to a different antipsychotic may be necessary in some cases. [, , , ]

Q16: Are there any long-term risks associated with this compound treatment?

A: Long-term use of this compound, similar to other typical antipsychotics, has been associated with a risk of developing tardive dyskinesia, a potentially irreversible movement disorder. Regular monitoring for movement disorders is essential during long-term treatment. []

Q17: Are there any specific considerations for the use of this compound in elderly patients?

A: Elderly patients may be more sensitive to the side effects of antipsychotics, including this compound. Careful dose adjustments and close monitoring are crucial in this population. []

Q18: What are some areas of ongoing research related to this compound?

A: Ongoing research focuses on optimizing dosing strategies, exploring the potential of intermittent low-dose treatment, developing new long-acting formulations with improved pharmacokinetic profiles, and identifying biomarkers to personalize treatment and predict treatment response. [, , ]

Q19: What is the potential role of pharmacogenomics in this compound treatment?

A: Pharmacogenomic research aims to identify genetic variations that influence this compound metabolism and response, potentially leading to more personalized and effective treatment strategies. []

Q20: Are there any new drug delivery systems being investigated for this compound?

A: Researchers are exploring novel drug delivery technologies, such as nanoparticles and microspheres, to further improve the pharmacokinetic profile and potentially reduce the dosing frequency of this compound. [, ]

Q21: What is the impact of this compound on healthcare resource utilization?

A: Studies suggest that the use of this compound, by reducing relapse rates and hospitalizations, can lead to significant cost savings for healthcare systems. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.